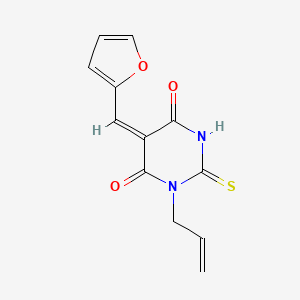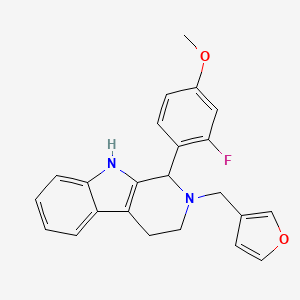
N-(4-methoxyphenyl)-2-methyl-1-indolinecarbothioamide
説明
N-(4-methoxyphenyl)-2-methyl-1-indolinecarbothioamide, also known as MIPT, is a chemical compound that belongs to the class of indole-based synthetic drugs. It is a thioamide derivative of the indoline family and has been found to have psychoactive properties. MIPT has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. In
作用機序
The mechanism of action of N-(4-methoxyphenyl)-2-methyl-1-indolinecarbothioamide is not well understood, but it is believed to act as a partial agonist of the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. This compound has also been found to have affinity for other serotonin receptors, as well as dopamine and norepinephrine receptors.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its psychoactive properties. This compound has also been found to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-(4-methoxyphenyl)-2-methyl-1-indolinecarbothioamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity when recrystallized. This compound is also relatively stable and can be stored for long periods of time without degradation. However, this compound has some limitations as well. It is not well studied in humans and its safety profile is not well understood. This compound is also a controlled substance and requires special licensing for use in research.
将来の方向性
There are several future directions for research on N-(4-methoxyphenyl)-2-methyl-1-indolinecarbothioamide. One area of interest is its potential use in the treatment of depression and anxiety disorders. This compound has been found to have antidepressant and anxiolytic properties in animal studies and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of neurodegenerative diseases. This compound has been found to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the safety and efficacy of this compound for these applications.
Conclusion
In conclusion, this compound is a chemical compound that has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. It has psychoactive properties and has been investigated for its potential use in the treatment of depression and anxiety disorders. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including its potential use in the treatment of neurodegenerative diseases.
科学的研究の応用
N-(4-methoxyphenyl)-2-methyl-1-indolinecarbothioamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been found to have psychoactive properties and has been used in studies investigating the effects of serotonin receptor agonists on behavior and brain function. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-2,3-dihydroindole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-11-13-5-3-4-6-16(13)19(12)17(21)18-14-7-9-15(20-2)10-8-14/h3-10,12H,11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGAXRIORUYGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=S)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-nitrobenzylidene)amino]-N-{4-[(4-nitrobenzylidene)amino]phenyl}benzamide](/img/structure/B4791491.png)





![6-(4-chlorobenzylidene)-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4791546.png)
![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B4791553.png)

![ethyl 2-[(4-chlorobenzoyl)amino]-5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B4791571.png)
![methyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}benzoate](/img/structure/B4791578.png)
![4-bromo-1-ethyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4791587.png)
